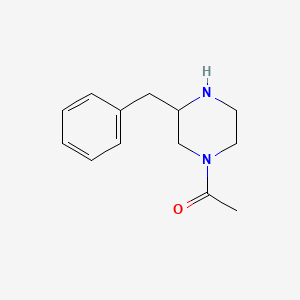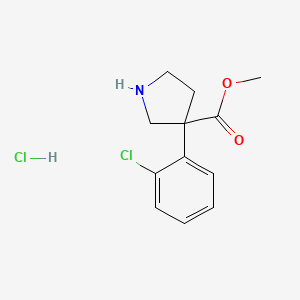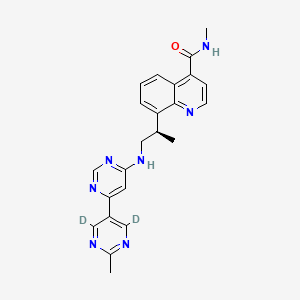
1-(3-Benzylpiperazin-1-yl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzylpiperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to an ethanone moiety.
Applications De Recherche Scientifique
1-(3-Benzylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzylpiperazin-1-yl)ethan-1-one typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Benzylpiperazin-1-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Benzylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: N-oxides of 1-(3-Benzylpiperazin-1-yl)ethan-1-one.
Reduction: 1-(3-Benzylpiperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-(3-Benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Lacks the ethanone moiety but shares the benzylpiperazine core structure.
1-(3-Chlorobenzyl)piperazine: Contains a chlorobenzyl group instead of a benzyl group.
1-(3-Methylbenzyl)piperazine: Features a methyl-substituted benzyl group.
Uniqueness: 1-(3-Benzylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethanone moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological profiles and applications.
Propriétés
IUPAC Name |
1-(3-benzylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUDHDBBTAHJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

![1-(3-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)
![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2535126.png)
![1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B2535127.png)


![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

